molecular formula C19H20N2O3 B5775188 N-(4-acetylphenyl)-3-(isobutyrylamino)benzamide

N-(4-acetylphenyl)-3-(isobutyrylamino)benzamide

Cat. No.: B5775188
M. Wt: 324.4 g/mol
InChI Key: WEJCNXQWJAYBCH-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3-(isobutyrylamino)benzamide, also known as APIB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and has a molecular formula of C19H21N2O2. In

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-(isobutyrylamino)benzamide is not fully understood. However, studies have suggested that this compound exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins involved in cellular processes. For example, this compound has been shown to inhibit the activity of the protein kinase CK2, which plays a crucial role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can induce apoptosis in cancer cells by activating caspase-dependent pathways. Moreover, this compound has been found to protect against neurodegeneration by reducing oxidative stress and inflammation. Additionally, this compound has been shown to alleviate pain by modulating the activity of certain pain receptors.

Advantages and Limitations for Lab Experiments

N-(4-acetylphenyl)-3-(isobutyrylamino)benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Moreover, this compound has been extensively studied, and its mechanism of action is well understood. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it challenging to administer in vivo. Additionally, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for N-(4-acetylphenyl)-3-(isobutyrylamino)benzamide research. Firstly, more studies are needed to investigate the safety and efficacy of this compound in humans. Secondly, the potential of this compound as a therapeutic agent in various diseases needs to be explored further. Additionally, the development of more potent and selective analogs of this compound could lead to the discovery of new drugs with improved therapeutic properties. Lastly, the use of this compound in combination with other drugs could enhance its therapeutic effects and reduce its potential side effects.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been extensively studied for its anticancer, neuroprotective, and analgesic properties. However, more studies are needed to investigate the safety and efficacy of this compound in humans, and the potential of this compound as a therapeutic agent in various diseases needs to be explored further.

Synthesis Methods

The synthesis of N-(4-acetylphenyl)-3-(isobutyrylamino)benzamide involves a multi-step process that includes the reaction of 4-acetylphenyl isocyanate with 3-aminobenzoic acid, followed by the reaction of the resulting intermediate with isobutyryl chloride. The final product is obtained by purification through recrystallization.

Scientific Research Applications

N-(4-acetylphenyl)-3-(isobutyrylamino)benzamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer research, neurodegenerative diseases, and pain management. Studies have shown that this compound has anticancer properties and can induce apoptosis in cancer cells. Moreover, this compound has been shown to possess neuroprotective effects and can protect against neurodegeneration. Additionally, this compound has been found to exhibit analgesic properties and can alleviate pain.

Properties

IUPAC Name

N-(4-acetylphenyl)-3-(2-methylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-12(2)18(23)21-17-6-4-5-15(11-17)19(24)20-16-9-7-14(8-10-16)13(3)22/h4-12H,1-3H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJCNXQWJAYBCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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